molecular formula C16H13N5 B14544245 1H-1,2,4-Triazole-3,5-diamine, N,N'-bis(phenylmethylene)- CAS No. 62176-89-0

1H-1,2,4-Triazole-3,5-diamine, N,N'-bis(phenylmethylene)-

Cat. No.: B14544245
CAS No.: 62176-89-0
M. Wt: 275.31 g/mol
InChI Key: DJVVLEXQKXKHAZ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- is a compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- typically involves the reaction of 1H-1,2,4-triazole-3,5-diamine with benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Scientific Research Applications

1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- involves its interaction with specific molecular targets. In biological systems, it inhibits DNA synthesis by binding to DNA polymerase, thereby preventing the replication of genetic material. This action leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Triazole-3,5-diamine, N,N’-bis(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenylmethylene groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

62176-89-0

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

N-[3-(benzylideneamino)-1H-1,2,4-triazol-5-yl]-1-phenylmethanimine

InChI

InChI=1S/C16H13N5/c1-3-7-13(8-4-1)11-17-15-19-16(21-20-15)18-12-14-9-5-2-6-10-14/h1-12H,(H,19,20,21)

InChI Key

DJVVLEXQKXKHAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=NC(=NN2)N=CC3=CC=CC=C3

Origin of Product

United States

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